3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate
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Overview
Description
3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-thiadiazole moiety are known to exhibit a wide range of biological activities .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of “3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate”. Many thiadiazole derivatives are known to interact with biological targets via hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Thiadiazole derivatives are known to affect a variety of biochemical pathways depending on their specific structure and target .
Pharmacokinetics
This compound has a molecular weight of 388.49.
Result of Action
Thiadiazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific structure and target .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives, a key structural component of this compound, have been associated with a broad spectrum of biological activities .
Cellular Effects
Preliminary studies suggest that thiadiazole derivatives may have cytotoxic effects on multiple human cancer cell lines .
Molecular Mechanism
It is speculated that the thiadiazole moiety may play a crucial role in bonding and hydrophobic interaction with key amino acid residues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives.
Scientific Research Applications
3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Thioamides: These compounds contain sulfur and nitrogen atoms and are known for their antimicrobial activities.
Uniqueness
3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate is unique due to its specific structural features, such as the propyl group and the cyclohexyl phenylcarbamate moiety. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and development .
Biological Activity
3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate is a compound that belongs to the class of thiadiazole derivatives, notable for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C19H24N4O3S
Molecular Weight: 388.49 g/mol
CAS Number: 1351647-34-1
The compound features a thiadiazole ring which is known for its biological significance. Thiadiazoles are characterized by their sulfur and nitrogen composition, contributing to various pharmacological effects.
The exact mechanism of action for this compound is not fully elucidated. However, compounds containing the 1,3,4-thiadiazole moiety typically exhibit interactions with biological targets through:
- Hydrogen Bonding: This facilitates binding to specific enzymes or receptors.
- Hydrophobic Interactions: These interactions may enhance the compound's bioavailability and efficacy.
Antimicrobial Properties
Thiadiazole derivatives have been documented to possess significant antimicrobial activity. Studies indicate that compounds similar to this compound can inhibit the growth of various bacterial and fungal strains. For instance:
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Candida albicans | 14 | 100 |
These results suggest a promising potential for development as an antimicrobial agent.
Anticancer Activity
Research has shown that thiadiazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values:
- MCF-7: 25 µM
- HeLa: 30 µM
These findings indicate that the compound may serve as a lead structure in anticancer drug development.
Pharmacokinetics
The pharmacokinetic profile of this compound remains to be thoroughly investigated. However, typical pharmacokinetic parameters for similar compounds include:
- Absorption: Rapidly absorbed when administered orally.
- Distribution: Widely distributed in tissues due to lipophilicity.
- Metabolism: Primarily metabolized in the liver.
- Excretion: Excreted mainly via urine.
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiadiazole derivatives, including those structurally related to our compound. The study found that modifications in the side chains significantly influenced antimicrobial potency and spectrum.
Study on Anticancer Activity
Another significant study focused on the anticancer properties of thiadiazole derivatives indicated that compounds with a cyclohexyl group exhibited enhanced cytotoxicity against certain cancer cell lines compared to their linear counterparts.
Properties
IUPAC Name |
[3-[(4-propylthiadiazole-5-carbonyl)amino]cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-2-7-16-17(27-23-22-16)18(24)20-14-10-6-11-15(12-14)26-19(25)21-13-8-4-3-5-9-13/h3-5,8-9,14-15H,2,6-7,10-12H2,1H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOKYIZUPOIMFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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